(2e,4z,7z)-2,4,7-Decatrienal

Description

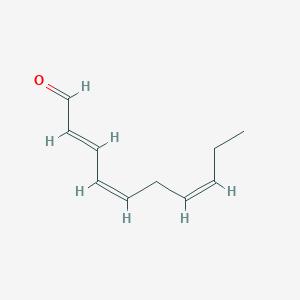

Structure

3D Structure

Properties

IUPAC Name |

(2E,4Z,7Z)-deca-2,4,7-trienal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O/c1-2-3-4-5-6-7-8-9-10-11/h3-4,6-10H,2,5H2,1H3/b4-3-,7-6-,9-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEXCNWISTVJVBV-OORNVTMFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CC=CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C/C=C\C=C\C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601312535 | |

| Record name | (E,Z,Z)-2,4,7-Decatrienal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601312535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

43108-49-2 | |

| Record name | (E,Z,Z)-2,4,7-Decatrienal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=43108-49-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,7-Decatrienal, (2E,4Z,7Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043108492 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (E,Z,Z)-2,4,7-Decatrienal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601312535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,7-DECATRIENAL, (2E,4Z,7Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D9031WYM17 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (2E,4Z,7Z)-2,4,7-Decatrienal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033544 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Contextualizing 2e,4z,7z 2,4,7 Decatrienal As a Key Oxylipin

Oxylipins are a diverse group of signaling molecules found in a wide array of organisms, including plants, algae, and animals. (2E,4Z,7Z)-2,4,7-Decatrienal is a classic example of an oxylipin, formed through the enzymatic oxidation of polyunsaturated fatty acids. int-res.com In marine diatoms, for instance, its biosynthesis is intricately linked to the metabolism of eicosapentaenoic acid (EPA, C20:5 n-3). int-res.comnih.gov This process is initiated by the enzyme lipoxygenase, highlighting a conserved biochemical pathway for the production of biologically active compounds. int-res.comnih.gov

The defining structural feature of this compound is its ten-carbon chain with three double bonds, which confers significant reactivity and biological activity. ontosight.ai This structure, particularly the α,β,γ,δ-unsaturated aldehyde moiety, is crucial for its function as a reactive Michael acceptor, allowing it to interact with and modify biological molecules. nih.gov This reactivity is a common characteristic among many defense-related aldehydes in both terrestrial and aquatic environments. nih.gov

Overview of Research Significance in Biological and Ecological Systems

Enzymatic Biogenesis in Marine Microorganisms

The primary route for the synthesis of this compound in marine microorganisms, particularly diatoms, is an enzymatic pathway involving a sequence of reactions catalyzed by specific enzymes. This pathway is a classic example of oxylipin (oxygenated lipid) formation.

Role of Lipoxygenases (LOX) in Polyunsaturated Fatty Acid Metabolism

Lipoxygenases (LOXs) are a class of non-heme iron-containing dioxygenases that play a crucial role in the initial step of this compound biosynthesis. int-res.com These enzymes catalyze the regio- and stereospecific dioxygenation of polyunsaturated fatty acids (PUFAs). mdpi.com In diatoms, LOXs are responsible for the oxidation of free PUFAs released from cell membranes upon wounding. int-res.com Specifically, for the synthesis of this compound, an 11-lipoxygenase (11-LOX) acts on the primary precursor, eicosapentaenoic acid (EPA). nih.govmdpi.com This enzymatic action introduces a hydroperoxy group at the C-11 position of the fatty acid chain, forming a hydroperoxy fatty acid intermediate. nih.gov The activity of these lipoxygenases is a key determinant in the production of a variety of oxylipins in diatoms. nih.govunina.it

Function of Hydroperoxide Lyases (HPL) in Aldehyde Formation

Following the action of lipoxygenases, hydroperoxide lyases (HPLs) are responsible for the cleavage of the hydroperoxy fatty acid intermediates to form aldehydes. mdpi.comnih.gov In the biosynthesis of this compound, an HPL cleaves the 11-hydroperoxy derivative of eicosapentaenoic acid. This cleavage reaction results in the formation of the ten-carbon aldehyde, this compound, and a C10 oxo-acid as a co-product. acs.org The combined action of LOX and HPL enzymes constitutes the core enzymatic pathway for the production of polyunsaturated aldehydes (PUAs) in diatoms. mdpi.comnih.gov Interestingly, in the diatom Thalassiosira rotula, it has been suggested that the lipoxygenase and lyase activities are located in the same subcellular fraction, which would allow for efficient transport and metabolism of the unstable hydroperoxide intermediates. nih.gov

Phospholipase Activity and Wound-Activated Release of Precursors

The biosynthesis of this compound is a rapid response to cellular damage, such as grazing by predators. wikipedia.org This wound-activated defense mechanism is initiated by the activity of phospholipases. nih.gov In intact diatom cells, the precursor fatty acids, like eicosapentaenoic acid, are esterified within membrane lipids, primarily phospholipids. nih.gov Upon cell disruption, phospholipases, specifically phospholipase A2, are activated and rapidly cleave these lipids, releasing free polyunsaturated fatty acids into the cytoplasm. nih.gov This sudden increase in the availability of free fatty acid substrates is the trigger for the LOX-HPL pathway to commence the production of this compound and other related aldehydes. nih.gov Studies on Thalassiosira rotula have shown a significant increase in free PUFAs, including EPA, within minutes of cell wounding. nih.gov

Eicosapentaenoic Acid (EPA) as a Primary Biosynthetic Precursor

Eicosapentaenoic acid (EPA; C20:5 ω-3) is the primary and essential precursor for the biosynthesis of this compound in diatoms. int-res.comnih.govnih.gov Labeling experiments have definitively confirmed that EPA is converted into this specific decatrienal. nih.govresearchgate.net The enzymatic machinery, particularly the 11-LOX, exhibits a high degree of specificity for C20 fatty acids like EPA. nih.gov While other fatty acids may be present in the diatom, the addition of external EPA to wounded cell cultures of Thalassiosira rotula leads to a preferential and significant increase in the production of this compound. nih.gov This underscores the central role of EPA in this biosynthetic pathway.

| Precursor | Enzyme | Intermediate | Product |

| Eicosapentaenoic Acid (EPA) | 11-Lipoxygenase (11-LOX) | 11-Hydroperoxyeicosapentaenoic Acid | This compound |

Species-Specific Production Pathways in Diatoms (e.g., Thalassiosira rotula, Skeletonema marinoi)

The production of this compound has been well-documented in several diatom species, with Thalassiosira rotula and Skeletonema marinoi (formerly Skeletonema costatum) being among the most studied. mdpi.comwikipedia.orgnih.gov Both of these bloom-forming diatoms utilize the EPA-dependent 11-LOX pathway to produce this aldehyde upon wounding. mdpi.com Research on Thalassiosira rotula has been instrumental in elucidating the roles of phospholipases, LOX, and HPL in this process. nih.govnih.govacs.orgnih.gov Similarly, Skeletonema marinoi is known to produce a mixture of polyunsaturated aldehydes, including this compound, through a comparable enzymatic cascade. mdpi.comscispace.comint-res.com The benthic diatom Nanofrustulum shiloi also shares this LOX pathway with T. rotula and S. marinoi, producing this compound as its most abundant PUA. mdpi.com

| Diatom Species | Key Findings on this compound Biosynthesis |

| Thalassiosira rotula | Releases this compound upon wounding via an 11R-lipoxygenase acting on EPA. nih.govacs.org The process is initiated by phospholipase A2 activity. nih.gov |

| Skeletonema marinoi | Produces this compound through the activity of an 11-LOX on EPA. mdpi.com PUA production increases with age and nutrient limitation. int-res.com |

| Nanofrustulum shiloi | Employs a similar 11-LOX pathway on EPA, with this compound being the most abundant polyunsaturated aldehyde produced. mdpi.com |

Non-Enzymatic and Biocatalytic Formation Mechanisms

While the primary route for this compound formation in diatoms is enzymatic, non-enzymatic and biocatalytic methods for its production have also been explored. The auto-oxidation of polyunsaturated fatty acids can lead to the formation of various aldehydes, although this process is generally less specific than enzymatic reactions. For instance, the oxidation of PUFAs in fish oils can produce decatrienals. gforss.org

In the realm of biocatalysis, enzymes from sources other than diatoms have been investigated for their ability to produce this compound. For example, enzymes from eggplant have been shown to catalyze the biotransformation of linseed oil into decatrienal isomers. scientific-publications.net Furthermore, methods for the thermal-induced formation of decatrienals from arachidonic acid-containing oils have been developed, which involve heating the oil in the presence of air. google.com These approaches, while not the natural biosynthetic pathway in diatoms, offer alternative routes for the synthesis of this compound for various applications.

Formation via Oxidative Degradation of Unsaturated Fatty Acids

The enzymatic production of this compound is a well-documented process, particularly in marine diatoms. This biosynthetic route is a rapid, wound-activated defense mechanism. nih.govresearchgate.net The primary precursor for this compound is the omega-3 polyunsaturated fatty acid, eicosapentaenoic acid (EPA; C20:5). researchgate.netnih.gov

The process is initiated by cellular damage, which activates a cascade of enzymes. researchgate.netopen.ac.uk An 11-lipoxygenase (11-LOX) enzyme specifically oxygenates EPA to form an 11-hydroperoxy intermediate. nih.govmdpi.com This intermediate is then rapidly cleaved by a hydroperoxide lyase (HPL) to yield the C10 aldehyde, this compound. researchgate.netnih.govmdpi.com Studies on the diatom Thalassiosira rotula have confirmed that the synthesis from EPA is mediated by an 11R-lipoxygenase. nih.gov In these microorganisms, both the lipoxygenase and lyase activities are located in the same subcellular fraction, allowing for efficient metabolization of the hydroperoxide intermediates. nih.gov

This enzymatic pathway is highly specific and is a key part of the broader oxylipin pathway, which generates a variety of signaling and defensive compounds from fatty acids. mdpi.commdpi.com

Table 1: Enzymatic Formation of this compound

| Precursor Fatty Acid | Key Enzymes | Organism Example | Pathway Type |

| Eicosapentaenoic Acid (EPA) | 11-Lipoxygenase (11-LOX), Hydroperoxide Lyase (HPL) | Thalassiosira rotula (Diatom) | Enzymatic |

Biocatalytic Production utilizing Plant Enzymes (e.g., from Solanum melongena)

The enzymatic machinery for producing valuable aroma compounds is not limited to microorganisms. Higher plants also possess the necessary enzymes, which can be harnessed for biocatalytic applications. Research has demonstrated the capability of enzymes present in eggplant (Solanum melongena) to produce this compound. scientific-publications.net

This biotransformation utilizes the lipoxygenase (LOX) and hydroperoxide lyase (HPL) naturally present in eggplant fruit tissue. scientific-publications.net When provided with a suitable substrate, such as linseed oil, which is rich in α-linolenic acid (ALA), the eggplant enzymes catalyze the conversion into a mixture of aldehydes, including this compound. scientific-publications.net The process involves the oxidation of the fatty acid precursors by LOX, followed by the cleavage of the resulting hydroperoxides by HPL. scientific-publications.net

Studies investigating this process have optimized various conditions to maximize yield. The results indicate that significant amounts of the target aldehyde can be produced, showcasing a "green" and eco-friendly technology for generating natural flavor compounds. scientific-publications.net

Table 2: Biocatalytic Production of Decatrienal using Eggplant Enzymes

| Parameter | Finding |

| Enzyme Source | Solanum melongena (Eggplant) Fruit |

| Substrate Used | Nouracid LE 80 (Linseed oil fatty acids) |

| Target Product | (2E,4Z,7Z)-decatrienal (and other isomers) |

| Maximum Yield | 1.4 g/kg of eggplant fruit |

| Optimal Reaction Time | 20 minutes |

Data sourced from a study on the biocatalytic potential of eggplant enzymes. scientific-publications.net

Autoxidative Pathways of Polyunsaturated Fatty Acids Leading to this compound

Beyond controlled enzymatic reactions, this compound can also be formed through non-enzymatic autoxidation. This process involves the direct reaction of polyunsaturated fatty acids with atmospheric oxygen, leading to a variety of degradation products. imreblank.chtamu.edu

The primary precursor for the autoxidative formation of this compound is α-linolenic acid (ALA). tamu.edu The presence of multiple double bonds in the ALA molecule makes it highly susceptible to oxidation. This reaction can generate a complex mixture of volatile compounds, including the specific (2E,4Z,7Z) isomer of decatrienal. tamu.edu

Similarly, the autoxidation of other polyunsaturated fatty acids, such as arachidonic acid, can lead to the formation of structurally related aldehydes like (E,Z,Z)-2,4,7-tridecatrienal. imreblank.ch The mechanisms of autoxidation are complex, involving free-radical chain reactions that produce hydroperoxides, which then decompose into smaller volatile molecules, including various aldehydes and ketones. imreblank.ch

Table 3: Autoxidative Formation of this compound

| Precursor Fatty Acid | Pathway Type | Key Factor |

| α-Linolenic Acid (ALA) | Autoxidation (Non-enzymatic) | Atmospheric Oxygen |

| Arachidonic Acid | Autoxidation (Non-enzymatic) | Atmospheric Oxygen |

Ecological and Biological Roles of 2e,4z,7z 2,4,7 Decatrienal

Interactions with Cellular and Molecular Systems

The distinct chemical structure of (2E,4Z,7Z)-2,4,7-decatrienal, characterized by a ten-carbon chain with three double bonds, underpins its biological reactivity and interactions at the cellular and molecular levels. ontosight.ai

Research has shown that this compound and other related ten-carbon aldehydes derived from diatoms possess antiproliferative properties and can stimulate apoptosis, or programmed cell death. researchgate.netmdpi.comnih.gov Studies on human carcinoma cell lines have indicated that these compounds can effectively inhibit cell growth. researchgate.netmdpi.com The primary mechanism behind this effect is the disruption of cell division processes. wikipedia.org

While the precise signaling cascades are a subject of ongoing research, the activity of oxylipins is known to interfere with key regulatory pathways. For instance, some oxylipins can inhibit the NF-κB pathway, a critical regulator of gene expression involved in inflammatory and survival processes. mdpi.com The demonstrated ability of diatom-derived aldehydes to induce apoptosis suggests an interaction with cellular signaling pathways that control cell fate. wikipedia.orgnih.gov This has led to the exploration of these compounds for their potential biomedical applications. researchgate.netnih.gov

The significant bioactivity of this compound is largely attributed to its chemical structure, specifically the α,β,γ,δ-unsaturated aldehyde functional group. int-res.comnih.gov This arrangement of double bonds creates a reactive Michael acceptor element. int-res.comnih.gov

A Michael acceptor is an α,β-unsaturated carbonyl compound that can readily react with nucleophiles in a process called Michael addition. In a biological context, cellular nucleophiles include the amine and thiol groups found in amino acids like lysine (B10760008) and cysteine within proteins, as well as in DNA bases. int-res.com this compound, being unstable, can form covalent adducts with these biological molecules. int-res.com This covalent modification can alter the structure and function of essential proteins and nucleic acids, leading to cytotoxicity and the disruption of normal cellular activities. int-res.comnih.gov

The primary mechanism of action for this compound is the inhibition of mitosis, the process of cell division. researchgate.net This has been most extensively studied in the context of its effect on the embryos of marine invertebrates. The aldehyde acts by arresting cell division and promoting apoptosis, which is particularly detrimental during the rapid cell proliferation of embryonic development. wikipedia.org

The interaction is cytotoxic, especially during the prophase/metaphase transition of the cell cycle in oocytes. nih.gov The ability of the aldehyde to form covalent bonds with cellular components is central to this toxicity. The polarity and length of the aldehyde's carbon chain also influence its bioactivity, with longer-chain polyunsaturated aldehydes generally exhibiting higher toxicity. nih.gov

Table 1: Molecular Interactions of this compound

| Mechanism of Action | Biological Effect | Target System/Organism | References |

|---|---|---|---|

| Mitosis Inhibition | Arrests cell division, prevents embryonic development. | Copepod and sea urchin embryos | researchgate.netwikipedia.org |

| Apoptosis Induction | Triggers programmed cell death. | Human carcinoma cells, copepod embryos | researchgate.netmdpi.comwikipedia.orgnih.gov |

| Michael Addition | Forms covalent adducts with nucleophiles (e.g., proteins, DNA). | General cellular components | int-res.comnih.gov |

| Signaling Pathway Modulation | Potential inhibition of pro-survival pathways like NF-κB. | Animal cells | mdpi.com |

Chemical Ecology and Interspecific Relationships

In the marine environment, this compound is a key mediator of interactions between species, functioning as a potent chemical defense for the diatoms that produce it.

This compound is a central component of a "defense-on-demand" system in planktonic diatoms. nih.govint-res.com The compound is not continuously produced but is rapidly synthesized when diatom cells are damaged, such as during grazing by herbivorous zooplankton like copepods. researchgate.netwikipedia.org

This wound-activated response involves a specific biochemical pathway. Upon cell lysis, lipase (B570770) enzymes are released, which cleave polyunsaturated fatty acids (PUFAs) from the cell membrane. wikipedia.org In the case of this compound, the precursor is eicosapentaenoic acid (EPA, C20:5 n-3). int-res.com This free fatty acid is then acted upon by a lipoxygenase (LOX) and a hydroperoxide lyase (HPL) enzyme cascade, which rapidly converts it into the defensive aldehyde. nih.govresearchgate.net This mechanism allows the diatom to store metabolically valuable fatty acids as precursors, deploying the toxic defense only when under direct attack. int-res.com

The release of this compound has profound negative effects on the reproductive fitness of grazing zooplankton. researchgate.netwikipedia.org Numerous studies have demonstrated that diatoms producing this and other polyunsaturated aldehydes can severely diminish the reproductive success of copepods, their primary predators. researchgate.netwikipedia.org

The specific impacts are stark: female copepods that feed on these chemically-defended diatoms produce eggs with significantly reduced viability and hatching success. researchgate.netwikipedia.org Furthermore, the larvae that do hatch often exhibit severe morphological abnormalities and high rates of teratogenesis. researchgate.netwikipedia.org This reproductive failure is a direct consequence of the aldehyde's ability to inhibit cell division and induce apoptosis in the developing embryos. wikipedia.org Diatom species such as Thalassiosira rotula and Skeletonema marinoi are well-documented producers of these aldehydes and are known to negatively affect the reproduction of copepods and other grazers like sea urchins. nih.govnih.govmdpi.com

Table 2: Diatom Species Producing this compound and Ecological Observations

| Diatom Species | Other PUAs Produced | Observed Ecological Impact | References |

|---|---|---|---|

| Thalassiosira rotula | 2E,4Z-Decadienal, Octadienal, Heptadienal | Inhibits egg hatching and causes developmental abnormalities in copepods. | nih.govint-res.comwikipedia.orgmdpi.combiologists.comnih.gov |

| Skeletonema marinoi (formerly S. costatum) | Octadienal, Octatrienal, Heptadienal | Reduces fecundity and egg hatching success in copepods. | nih.govresearchgate.netnih.govmdpi.com |

| Nitzschia shiloi | 2E,4Z-Octadienal, 2E,4Z-Decadienal | Correlated with negative effects on the reproductive success of the sea urchin Paracentrotus lividus. | nih.govmdpi.com |

| Thalassiosira gravida | Not specified | Reported to contain (2E,4E,7Z)-2,4,7-Decatrienal (isomer). | nih.gov |

| Pseudonitzschia delicatissima | 2E,4E-Decadienal, 2E,4E,7Z-Decatrienal | Isolated source of C10 polyunsaturated aldehydes. | nih.gov |

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| (2E,4E,7Z)-2,4,7-Decatrienal |

| 2E,4Z-Decadienal |

| 2E,4E-Decadienal |

| 2E,4Z-Octadienal |

| 2E,4E-Octadienal |

| 2E,4Z,7-Octatrienal |

| 2E,4E-Heptadienal |

| Arachidonic acid |

| Calyculin A |

| Cysteine |

| Eicosapentaenoic acid (EPA) |

| Lysine |

| NF-κB |

| Octatrienal |

| Phosphocalyculin A |

Inhibition of Copepod Egg Hatching and Development

One of the most well-documented ecological roles of this compound and other diatom-derived PUAs is their detrimental effect on the reproductive success of copepods, a crucial link in marine food webs. wikipedia.orgcabidigitallibrary.org When copepods feed on PUA-producing diatoms, the released aldehydes can significantly reduce the viability of their eggs, leading to low hatching rates. int-res.comresearchgate.net This effect is not uniform across all diatom species, as the ability to produce these inhibitory aldehydes is species- and even strain-dependent. int-res.comcabidigitallibrary.org

Research has shown that the inhibition of egg hatching is a direct consequence of exposure to these aldehydes. int-res.com For instance, studies on the copepod Calanus helgolandicus have demonstrated a correlation between the presence of PUA-producing diatoms in their diet and reduced hatching success. epfl.ch The aldehydes interfere with embryonic development, resulting in a failure to hatch. researchgate.netnih.gov This "insidious" effect does not deter the copepod from feeding but impacts the next generation, potentially influencing the population dynamics of both copepods and the diatoms they consume. coastalwiki.org

Table 1: Effect of Diatom-Derived Aldehydes on Copepod Reproduction

| Copepod Species | Diatom Species/Aldehyde | Observed Effect | Reference |

|---|---|---|---|

| Temora stylifera | 2,4-Decadienal | Decreased egg hatching success with increasing concentration. | researchgate.net |

| Calanus helgolandicus | Thalassiosira rotula | Reduced egg viability and naupliar survival. | epfl.ch |

| General Copepods | Diatom-derived PUAs | Inhibition of egg cleavage and development. | int-res.comnih.gov |

Induction of Abnormal Larval Morphology in Marine Invertebrates

The toxic effects of this compound and related PUAs extend beyond copepods to affect the larval development of a wide range of marine invertebrates. nih.govnih.gov These compounds are known to be teratogenic, meaning they can cause developmental malformations. nih.govplos.org In species such as sea urchins, exposure to these aldehydes during embryonic and larval stages leads to a variety of abnormalities. plos.orgmdpi.com

Table 2: Teratogenic Effects of Diatom-Derived Aldehydes on Marine Invertebrates

| Invertebrate Species | Aldehyde | Observed Morphological Abnormalities | Reference |

|---|---|---|---|

| Paracentrotus lividus (Sea Urchin) | Decadienal, Heptadienal, Octadienal | Skeletal malformations, altered developmental plan, abnormal blastocoel formation. | plos.orgmdpi.com |

| Psammechinus miliaris (Sea Urchin) | 2,4-Decadienal | Increased fluctuating asymmetry, decreased larval survival. | nih.gov |

| Arenicola marina (Polychaete) | 2,4-Decadienal | Reduced larval survival. | nih.gov |

| Nereis virens (Polychaete) | 2,4-Decadienal | Stage-specific reduction in larval survival, with earlier stages being more vulnerable. | nih.gov |

| Asterias rubens (Echinoderm) | 2,4-Decadienal | Reduced larval survival. | nih.gov |

Wound-Activated Chemical Defense Strategies in Diatoms

The production of this compound is a cornerstone of the wound-activated chemical defense mechanism in many diatom species. wikipedia.orgcoastalwiki.org This defense is not constantly active but is triggered by physical damage to the diatom cells, a common occurrence during grazing by herbivores like copepods. wikipedia.orgnih.gov Upon cell rupture, lipases are activated and release polyunsaturated fatty acids, such as eicosapentaenoic acid, from the cell membranes. wikipedia.orgnih.gov These fatty acids are then rapidly converted by lipoxygenase and hydroperoxide lyase enzymes into polyunsaturated aldehydes, including this compound. wikipedia.orgresearchgate.netacs.org

This rapid conversion is highly efficient; for instance, in the diatom Thalassiosira rotula, a significant portion of the PUA precursor molecules are transformed within minutes of wounding. wikipedia.org This swift response ensures that the toxic aldehydes are present to affect the grazer. wikipedia.org This defense strategy is considered "insidious" because it doesn't immediately deter the feeding organism but rather impacts its reproductive success, thereby potentially reducing grazing pressure on future generations of the diatom population. coastalwiki.org The cost of this defense is also thought to be relatively low, as the precursor fatty acids are primary metabolites that the diatom would possess regardless of predation pressure. coastalwiki.org

Allelopathic Effects in Aquatic Ecosystems

Allelopathy, the chemical inhibition of one organism by another, is another significant ecological role of this compound and other PUAs. nih.gov These compounds can negatively affect the growth and physiological performance of other phytoplankton species, suggesting a role in mediating interspecific competition. coastalwiki.orgresearchgate.netbohrium.com By releasing these aldehydes, diatoms may gain a competitive advantage in aquatic ecosystems. nih.gov

Research has demonstrated that PUAs can inhibit the growth of various marine phytoplankton species belonging to different taxonomic groups. researchgate.net The production of these allelochemicals is linked to environmental conditions, with higher production rates often observed in nutrient-stressed, oligotrophic waters. bohrium.com This suggests that allelopathy might be a particularly important strategy for diatoms in environments where resources are scarce. bohrium.com The allelopathic properties of these aldehydes contribute to the complex web of chemical interactions that structure plankton communities. nih.gov

Intracellular Functions and Physiological Responses

Beyond their external ecological roles, diatom-derived aldehydes like this compound are involved in intracellular processes and elicit physiological responses in the organisms that produce them and those that interact with them.

Involvement in Programmed Cell Death Mechanisms

A significant physiological response to diatom-derived aldehydes is the induction of programmed cell death, or apoptosis. nih.gov This has been observed in the embryos of grazers such as copepods and sea urchins. nih.gov Exposure to these aldehydes can trigger a cascade of events leading to controlled cell death, which manifests as developmental arrest and failure. nih.govmdpi.com

In copepod embryos, exposure to the diatom-derived aldehyde 2-trans-4-trans-decadienal has been shown to induce DNA fragmentation, a key feature of apoptosis. nih.gov Interestingly, this process in copepods appears to be caspase-independent, suggesting a unique apoptotic pathway. nih.gov In contrast, the same aldehyde induces both apoptosis and the activation of a caspase-3-like protease in sea urchin embryos, indicating a caspase-dependent mechanism in these organisms. nih.gov The induction of apoptosis is a critical mechanism underlying the reproductive failure observed in grazers that consume PUA-producing diatoms. nih.govnih.gov

Table 3: Induction of Programmed Cell Death by Diatom-Derived Aldehydes

| Organism | Aldehyde | Key Findings | Reference |

|---|---|---|---|

| Copepod Embryos | 2-trans-4-trans-decadienal | Induces DNA fragmentation (apoptosis); Caspase-independent pathway suggested. | nih.gov |

| Sea Urchin Embryos (Paracentrotus lividus) | 2-trans-4-trans-decadienal | Induces apoptosis and activates a caspase-3-like protease; Caspase-dependent pathway. | nih.govnih.gov |

| Sea Urchin Embryos (Paracentrotus lividus) | Decadienal, Heptadienal, Octadienal | Activation of apoptotic and autophagic genes. | mdpi.comnih.gov |

Influence on Phytoplankton-Bacteria Dynamics

The chemical interplay between diatoms and bacteria is a fundamental aspect of marine microbial ecology, and polyunsaturated aldehydes are thought to be important signaling molecules in these interactions. roscoff-culture-collection.orgepa.govnih.gov The area immediately surrounding a diatom cell, known as the phycosphere, is a chemically rich microenvironment where these interactions occur. pnas.org Diatoms release a variety of metabolites, including PUAs, which can influence the composition and activity of the associated bacterial communities. mdpi.com

Some studies suggest that PUAs have bacteriostatic properties, potentially inhibiting the growth of certain bacteria. mdpi.comnih.gov This could allow diatoms to select for or against specific bacterial partners. pnas.org However, the role of PUAs in structuring bacterial communities is complex and not fully understood. mdpi.comnih.gov Some research indicates that bacterial communities can be tolerant to PUA exposure at realistic concentrations, suggesting that other factors may be more significant in shaping these interactions. mdpi.comnih.govuhi.ac.uk The dynamic relationship between diatoms and bacteria involves a complex exchange of nutrients and chemical signals, with PUAs being one of a suite of compounds that mediate this intricate dance. nih.govmdpi.com

Broad-Spectrum Bioactivity Studies of this compound

This compound, a polyunsaturated fatty aldehyde found in certain marine organisms, has been the subject of research for its diverse biological activities. ontosight.airesearchgate.net This compound, belonging to the class of medium-chain aldehydes, is noted for its potential bioactivity, which includes antimicrobial, antiproliferative, and enzyme-inhibiting properties. ontosight.aifoodb.ca

Antimicrobial Properties against Bacteria and Fungi

This compound is among a group of unsaturated aldehydes derived from marine diatoms and seaweeds that have demonstrated notable antimicrobial capabilities. researchgate.netbiologists.com Research has shown that various flavor compounds from seaweeds exhibit strong antimicrobial effects. researchgate.net The bioactivity of these aldehydes is often linked to their chemical structure, particularly the presence of α,β-unsaturated carbonyl groups. researchgate.net

Studies on diatom-derived aldehydes have revealed that conjugated unsaturated aldehydes are active against both bacteria and fungi. biologists.com For instance, aldehydes closely related to this compound have shown inhibitory effects against bacteria such as Escherichia coli and Erwinia carotovora. researchgate.net The compound itself is produced by the diatom Thalassiosira rotula upon wounding, as part of a defense mechanism. biologists.com In contrast, saturated aldehydes or those with non-conjugated double bonds tend to exhibit low or no significant biological activity. biologists.com

Table 1: Summary of Antimicrobial-Related Findings

| Compound/Source | Target Organisms | Observed Effect | Reference |

|---|---|---|---|

| Flavor compounds from seaweeds (including (2E,4Z,7Z)-decatrienal) | Escherichia coli TG-1, Erwinia carotovora | Strong antimicrobial activities. researchgate.net | researchgate.net |

| Diatom-derived conjugated unsaturated aldehydes | Bacteria and Fungi | Showed activity against target organisms. biologists.com | biologists.com |

Antiproliferative Effects in Cellular Models (e.g., carcinoma cells)

Significant research has highlighted the antiproliferative and pro-apoptotic potential of this compound in various human cancer cell lines. nih.govdokumen.pub This ten-carbon aldehyde, derived from diatoms, has been shown to induce apoptosis, or programmed cell death, in carcinoma cells. nih.gov

Studies have specifically identified its anticarcinogenic activity against human colon adenocarcinoma cells (Caco-2), as well as A549 (lung carcinoma) and COLO 205 (colon adenocarcinoma) cell lines. dokumen.pub A key finding from this research is that while these polyunsaturated aldehydes demonstrate toxicity to cancer cells, they appear to be nontoxic to normal cell lines, suggesting a degree of selectivity in their action. dokumen.pub This antiproliferative effect is a characteristic shared with other related aldehydes, such as (2E,4E,7Z)-2,4,7-decatrienal and (2E,4E)-2,4-decadienal. nih.govdokumen.pub

Table 2: Antiproliferative Activity of this compound in Cellular Models

| Cell Line | Cell Type | Observed Effect | Reference |

|---|---|---|---|

| Human Carcinoma Cells | General Carcinoma | Antiproliferative effect and stimulation of apoptosis. nih.gov | nih.gov |

| Caco-2 | Human Colon Adenocarcinoma | Anticarcinogenic activity through apoptosis. dokumen.pub | dokumen.pub |

| A549 | Human Lung Carcinoma | Anticarcinogenic activity. dokumen.pub | dokumen.pub |

Enzymatic Inhibition: Tyrosinase Activity Modulation

This compound has been identified as an inhibitor of tyrosinase, a key enzyme involved in melanin (B1238610) synthesis and enzymatic browning in foods. researchgate.net The compound is found in certain seaweeds, such as Monostroma nitidum and Enteromorpha clathrata, and contributes to their flavor profile. researchgate.net

The mechanism of inhibition is associated with its chemical structure as an α,β-unsaturated carbonyl compound. researchgate.net Research indicates that such compounds can strongly inhibit tyrosinase activity. researchgate.net Tyrosinase is a copper-containing enzyme, and its inhibition can prevent the oxidation of phenols to quinones, a critical step in the browning process. researchgate.net The ability of flavor compounds from edible seaweeds to act as tyrosinase inhibitors highlights their potential as natural agents for controlling enzymatic browning. researchgate.net

Table 3: Research Findings on Tyrosinase Inhibition

| Compound Class | Enzyme | Activity | Significance | Reference |

|---|

Analytical Methodologies for the Detection and Characterization of 2e,4z,7z 2,4,7 Decatrienal

Chromatographic Separation and Quantification Techniques

Chromatographic methods are fundamental for isolating (2E,4Z,7Z)-2,4,7-decatrienal from complex matrices and for its quantification. Both gas and liquid chromatography, coupled with mass spectrometry, are powerful tools for this purpose.

Gas chromatography-mass spectrometry (GC-MS) is a widely used technique for the analysis of volatile compounds like this compound. This aldehyde is a known metabolite in certain marine diatoms, such as Thalassiosira rotula and Nitzschia shiloi. nih.govnih.govmdpi.com In studies of these organisms, GC-MS analysis has confirmed the presence of (2E,4Z,7Z)-decatrienal, often as the most abundant PUA produced upon cell damage. nih.govmdpi.com

For the analysis of total fatty acids, which are precursors to the aldehyde, a common procedure involves sonication of a cell pellet in methanol, followed by saponification and methylation to form fatty acid methyl esters (FAMEs). mdpi.com These FAMEs are then analyzed by GC-MS. nih.govmdpi.com A typical GC-MS setup for this analysis might use a 5% diphenyl column with an inlet temperature of 270 °C, a transfer line at 280 °C, and an ion source at 250 °C. nih.govmdpi.com

To analyze the volatile aldehydes directly, methods such as solid-phase microextraction (SPME) coupled with GC-MS are employed. nih.govroscoff-culture-collection.org This technique allows for the enrichment of volatile compounds from the headspace of a sample. For instance, SPME analysis of volatiles from damaged T. rotula cells revealed the presence of (2E,4Z,7Z)-deca-2,4,7-trienal. nih.gov To stabilize the rather labile aldehydes, chemical derivatization with reagents like pentafluorobenzylhydroxylamine (PFBHA) can be used prior to GC-MS analysis. roscoff-culture-collection.org

Table 1: GC-MS Parameters for Fatty Acid Methyl Ester (FAME) Analysis

| Parameter | Value |

| Column | 5% Diphenyl |

| Inlet Temperature | 270 °C |

| Transfer Line Temperature | 280 °C |

| Ion Source Temperature | 250 °C |

| Elution Program | 200 °C for 2.5 min, then 15 °C/min to 290 °C, hold for 7 min |

| Injection Volume | 2 µL |

| Data sourced from a study on lipoxygenase pathways in diatoms. nih.govmdpi.com |

As an alternative to GC-MS, high-resolution liquid chromatography-mass spectrometry (LC-MS/HRMS) offers a rapid and direct method for the detection and quantification of PUAs without the need for chemical derivatization. roscoff-culture-collection.orgresearchgate.net A robust method using ultra-high-performance liquid chromatography-atmospheric pressure chemical ionization mass spectrometry (UHPLC-APCI-MS) allows for high-throughput analysis with a run time of only 5 minutes. roscoff-culture-collection.orgvliz.be

This technique is particularly useful for profiling a range of PUAs and other oxylipins simultaneously. The sample preparation is straightforward, often requiring only a filtration step and cell disruption to initiate PUA formation, followed by centrifugation. roscoff-culture-collection.orgresearchgate.net In studies of diatom cultures like Thalassiosira rotula, this method has been used to detect and quantify various PUAs, including (2E,4Z,7Z)-decatrienal. roscoff-culture-collection.org While commercial standards for (2E,4Z,7Z)-decatrienal are not always available, its presence can be confirmed by screening in full scan mode and evaluating its high-resolution mass. vliz.be

Table 2: UHPLC-HRMS Data for this compound

| Compound | Formula | Calculated m/z [M+H]⁺ |

| This compound | C₁₀H₁₄O | 151.11174 |

| Data sourced from a study on a direct LC-MS method for PUA detection. roscoff-culture-collection.org |

High-performance liquid chromatography (HPLC), typically coupled with UV detection, is another valuable tool, particularly for analyzing marker compounds in quality control applications. For instance, a related compound, (2E,4Z,7Z)-decatrienoic acid (DTA), has been identified as a marker compound in noni fruit (Morinda citrifolia) juice. gforss.org

An analytical method for quantifying DTA and other markers in noni juice involves extraction with ethyl acetate, evaporation of the solvent, and redissolving the residue in ethanol (B145695) for injection into the HPLC system. gforss.org The separation is commonly performed on a reverse-phase (RP-18) column with a methanol-water gradient elution. gforss.org The identification of the marker peak is confirmed by its retention time and UV spectrum. gforss.org This approach allows for the differentiation of juices based on their processing history, as DTA can be present in free or glycosidically bound forms. gforss.org

Spectroscopic Approaches for Structural Elucidation

Spectroscopic methods are indispensable for the definitive structural elucidation and stereochemical assignment of complex molecules like this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for unambiguously determining the stereochemistry of the double bonds in polyunsaturated aldehydes. The synthesis and structural confirmation of related compounds, such as (E,Z,Z)-2,4,7-tridecatrienal, have relied heavily on 1H and 13C NMR data. imreblank.ch The coupling constants (J-values) between vicinal protons across the double bonds are diagnostic for their E (trans) or Z (cis) configuration. imreblank.ch

For example, in the structural elucidation of (E,Z,Z)-2,4,7-tridecatrienal, the 2E,4Z configuration was confirmed by specific NMR responses, while the 7Z configuration was established by a 3J(H-7, H-8) coupling constant of 10.7 Hz. imreblank.ch Similarly, the structure of (2E,4Z,7Z)-decatrienoic acid isolated from noni fruit was confirmed by comparing its 1H and 13C NMR spectral data with previously published values. gforss.org

Advanced Sample Preparation and Extraction Methods

The choice of sample preparation and extraction method is crucial for the accurate analysis of this compound, as it is often present in complex biological or food matrices and can be chemically labile.

For volatile analysis by GC-MS, enrichment techniques like solid-phase microextraction (SPME) are effective. nih.gov In diatom studies, PUA formation is often initiated by cell disruption, for example, through sonication in an ice-cold water bath, followed by a short incubation period. mdpi.comvliz.be

For LC-MS and HPLC analysis, liquid-liquid extraction is common. A typical procedure for extracting (2E,4Z,7Z)-decatrienoic acid from noni juice involves vigorous mixing with ethyl acetate, followed by centrifugation to separate the organic phase. gforss.org For broader oxylipin profiling in diatoms, cell pellets are often suspended in a buffer, sonicated, and then extracted multiple times with an acetone-water mixture. mdpi.com

In some cases, column chromatography is used for purification. For instance, silica (B1680970) gel column chromatography with a pentane/diethyl ether gradient has been used to purify and enrich fractions containing related trienals. imreblank.ch For isolating compounds from crude extracts, such as from noni fruit, a multi-step process involving solvent extraction (e.g., with methanol), filtration, and fractionation on a preparative HPLC system with an RP-18 column may be employed. gforss.org

Solid-Phase Microextraction (SPME) for In Situ Volatile Collection

Solid-Phase Microextraction (SPME) is a solvent-free, sensitive, and efficient sample preparation technique frequently employed for the in situ collection and concentration of volatile compounds like this compound from various matrices, including air, water, and biological tissues. This method allows for the rapid extraction and transfer of analytes to a gas chromatograph (GC) for separation and subsequent detection, typically by mass spectrometry (MS). db-thueringen.deresearchgate.net

The technique involves exposing a fused-silica fiber coated with a stationary phase to the sample's headspace or directly to the liquid sample. Volatile and semi-volatile analytes adsorb onto the fiber coating. After a defined extraction period, the fiber is retracted and transferred to the hot injector of a GC, where the analytes are thermally desorbed for analysis. db-thueringen.degoogle.com

In the context of studying this compound produced by marine algae, SPME is particularly advantageous. Researchers have successfully used SPME to analyze volatiles from wounded diatom cells. db-thueringen.denih.gov For instance, volatiles from damaged Thalassiosira rotula cells, which include this compound, have been collected using this method. nih.gov The choice of fiber coating is critical for efficient extraction. A common choice for broad-spectrum volatile analysis, including aldehydes, is a combination fiber such as polydimethylsiloxane/carboxen/divinylbenzene (PDMS/Carboxen/DVB). google.com This combination allows for the effective trapping of a wide range of analytes with varying polarities and molecular weights.

Research findings detail specific parameters for the successful application of SPME in the analysis of decatrienals. Headspace SPME is often preferred to avoid interference from the sample matrix. google.com The extraction is typically performed at a controlled temperature to facilitate the partitioning of volatiles into the headspace. google.com Following extraction, the fiber is introduced into the GC-MS inlet for thermal desorption and analysis. google.com

| Parameter | Description | Example Value/Condition | Source |

| Technique | Headspace Solid-Phase Microextraction (HS-SPME) | - | google.com |

| Fiber Coating | Polydimethylsiloxane/Carboxen/Divinylbenzene (PDMS/Carboxen/DVB) | 57329-U, SUPELCO | google.com |

| Polydimethylsiloxane (PDMS) | - | db-thueringen.de | |

| Sample Source | Diatom cultures (e.g., Thalassiosira rotula) | Wounded/sonicated cells | db-thueringen.denih.gov |

| Algae samples (e.g., U. fasciata) | Fresh samples | google.com | |

| Extraction Mode | Headspace | - | google.com |

| Extraction Temperature | 40 °C | - | google.com |

| Extraction Time | 20 minutes | - | google.com |

| Analysis Method | Gas Chromatography-Mass Spectrometry (GC-MS) | - | db-thueringen.degoogle.com |

| Desorption Temperature | 250 °C | - | google.com |

| Desorption Time | 5 minutes | - | google.com |

This table presents a summary of typical parameters used in the analysis of this compound using SPME-GC-MS.

Precursor Labeling and Isotopic Tracing Techniques (e.g., with deuterated fatty acids)

Isotopic tracing is a powerful tool for elucidating the biosynthetic pathways of natural products. By introducing precursor molecules labeled with stable isotopes (like deuterium, ²H) or radioisotopes, researchers can track the transformation of these precursors into the final product, confirming the metabolic route. nih.govresearchgate.net

The biosynthesis of this compound in diatoms is a key part of their wound-activated chemical defense mechanism. nih.govint-res.com This pathway, part of the broader oxylipin pathway, begins with the release of polyunsaturated fatty acids (PUFAs) from membrane lipids by lipases upon cell damage. db-thueringen.defrontiersin.orgnih.gov These free fatty acids are then oxygenated by lipoxygenase (LOX) enzymes to form fatty acid hydroperoxides, which are subsequently cleaved by hydroperoxide lyases (HPL) to yield aldehydes, including decatrienal. frontiersin.orgnih.gov

Labeling studies have been instrumental in identifying the specific PUFA precursor for this compound. Research has rigorously identified eicosapentaenoic acid (EPA, C20:5 ω-3) as the primary precursor. researchgate.netint-res.com In experiments with the diatom Thalassiosira rotula, the addition of EPA to wounded cells led to a significant and preferential increase in the production of 2,4,7-decatrienal. nih.gov Specifically, the lipoxygenase enzyme attacks the EPA molecule at the C-11 position, leading to the formation of this compound after cleavage by a hydroperoxide lyase. frontiersin.orgnih.gov

Conversely, when deuterated arachidonic acid ([²H₈]-arachidonic acid, C20:4 ω-6) was supplied to wounded T. rotula cells, a pronounced increase in labeled (2E,4Z)-deca-2,4-dienal was observed, demonstrating the specificity of the precursor-product relationship. nih.gov The addition of shorter-chain fatty acids, such as linolenic acid, did not alter the ratio of aldehydes produced, further confirming that C20 fatty acids are the specific substrates for this pathway in T. rotula. nih.gov These findings underscore the precision of the enzymatic machinery involved in the diatom's defense response.

| Labeled Precursor | Organism | Key Finding | Resulting Product(s) | Source |

| Eicosapentaenoic Acid (EPA) | Thalassiosira rotula | Preferential production of decatrienal upon addition. | This compound | nih.govresearchgate.netint-res.com |

| [²H₈]-Arachidonic Acid | Thalassiosira rotula | Pronounced increase in labeled decadienal. | Labeled (2E,4Z)-Deca-2,4-dienal | nih.gov |

| Linolenic Acid | Thalassiosira rotula | Did not result in any change of the aldehyde ratio. | No change observed | nih.gov |

This table summarizes key findings from precursor labeling experiments aimed at elucidating the biosynthesis of this compound and related aldehydes.

Future Research Directions and Unexplored Avenues for 2e,4z,7z 2,4,7 Decatrienal

Elucidation of Novel Biosynthetic Pathways and Metabolic Intermediates

The current understanding of (2E,4Z,7Z)-2,4,7-decatrienal biosynthesis primarily centers on a lipoxygenase (LOX)/hydroperoxide lyase (HPL) pathway in marine diatoms like Thalassiosira rotula. nih.govnih.gov The precursor, eicosapentaenoic acid (EPA), is converted by an 11R-lipoxygenase into an 11-hydroperoxy intermediate, which is subsequently cleaved to form the decatrienal. acs.orgebi.ac.uk However, this pathway is not fully characterized and presents several opportunities for future research.

Key research gaps include the identification and characterization of the specific hydroperoxide lyase (HPL) responsible for the final cleavage step. Studies indicate that the mechanism of fatty acid transformation in diatoms is unique and does not follow the well-established HPL pathways known from higher plants or mammals. acs.org Future work should focus on isolating and functionally characterizing this novel enzyme to understand the precise catalytic mechanism and substrate specificity.

Furthermore, the potential for alternative or parallel biosynthetic routes remains largely unexplored. The α-dioxygenase (α-DOG) pathway, which also produces fatty acid hydroperoxides, represents a possible alternative route for investigation in diatoms. mdpi.com Research is needed to screen diatom genomes and transcriptomes for sequences homologous to known α-DOGs and to verify their functional role in PUA production. Identifying novel metabolic intermediates beyond the known hydroperoxy fatty acids could also provide a more complete picture of the metabolic network. acs.org

| Precursor/Intermediate | Known Role in this compound Biosynthesis | Organism(s) |

| Eicosapentaenoic Acid (EPA) | Primary fatty acid precursor. acs.orgebi.ac.uk | Thalassiosira rotula, Skeletonema marinoi nih.govebi.ac.uk |

| 11-Hydroperoxyeicosapentaenoic Acid | Key intermediate formed by lipoxygenase activity. acs.org | Thalassiosira rotula acs.org |

| (11R)-hydroxyicosa-5,8,12,14,17-pentaenoic acid (11R-HEPE) | Identified as a stable product related to the 11R-lipoxygenase pathway. ebi.ac.uk | Thalassiosira rotula ebi.ac.uk |

In-depth Mechanistic Studies of Molecular Targets and Downstream Signaling Cascades

This compound exhibits significant biological activities, including anti-proliferative and pro-apoptotic effects in human carcinoma cells. nih.govmdpi.com This bioactivity is attributed to the α,β,γ,δ-unsaturated aldehyde moiety, which functions as a reactive Michael acceptor capable of forming covalent bonds with cellular nucleophiles. nih.govnih.gov However, the specific molecular targets and the full downstream signaling cascades that are triggered remain poorly defined.

Future research should aim to identify the direct protein targets of this compound. Proteomic approaches, such as activity-based protein profiling using tagged aldehyde probes, could be employed to isolate and identify proteins that are covalently modified by the compound. This would move the field beyond general observations of cytotoxicity to a precise, mechanism-based understanding.

Investigating the downstream signaling pathways is another critical frontier. While related oxylipins are known to modulate key inflammatory and developmental pathways like NF-κB and Wnt/β-catenin, the specific impact of this compound on these and other cascades is unknown. mdpi.com Future studies should use transcriptomic and phosphoproteomic analyses to map the cellular response to decatrienal exposure, clarifying how it leads to observed outcomes like apoptosis and cell cycle arrest. mdpi.com

| Potential Pathway/Target | Rationale for Investigation | Potential Research Approach |

| NF-κB Signaling Pathway | Other oxylipins are known to interact with this key inflammatory and cell survival pathway. mdpi.com | Western blot for key protein phosphorylation; reporter gene assays. |

| Wnt/β-catenin Signaling | A key pathway in proliferation and differentiation, known to be modulated by other lipid mediators. mdpi.com | Analysis of β-catenin localization and concentration. |

| Keap1-Nrf2 Pathway | A major regulator of the antioxidant response, potentially activated by electrophilic compounds. | Measurement of Nrf2 nuclear translocation and target gene expression. |

| Cysteine Residues in Proteins | The aldehyde's Michael acceptor reactivity suggests it targets nucleophilic amino acids like cysteine. nih.gov | Mass spectrometry-based proteomics to identify adducted proteins. |

Comprehensive Assessment of Ecological Relevance Across Diverse Marine and Terrestrial Environments

The ecological role of this compound is best understood in the context of marine plankton dynamics, where it acts as a chemical defense for diatoms against grazing copepods. nih.govnih.govresearchgate.net Its production is activated upon cell wounding, which deters predators and can negatively impact their reproductive success. acs.orgnih.gov However, its ecological significance may extend far beyond this specific interaction.

A major unexplored area is the role of this compound in terrestrial ecosystems. The surprising discovery of a related compound, (2E,4Z,7Z)-decatrienoic acid, in noni fruit (Morinda citrifolia) opens up an entirely new field of inquiry. gforss.org Future research must investigate the presence and function of this compound itself in noni and other terrestrial plants. Its role could be analogous to the diatom defense, protecting the plant against herbivores or pathogens, or it could have allelopathic functions, influencing the growth of competing plants or soil microbes.

Even within marine environments, the scope of research could be broadened. Studies should assess the impact of this compound on a wider range of marine organisms, including bacteria, archaea, fungi, and other protists, to determine if it plays a role in structuring microbial communities or mediating other inter-species interactions. Furthermore, its potential function as an intraspecies signaling molecule for intact, non-wounded diatoms is a fascinating possibility that warrants investigation. nih.gov

| Environment | Known Role | Unexplored Avenues for Research |

| Marine (Planktonic) | Wound-activated defense in diatoms against copepod grazers. nih.govnih.govnih.gov | Role in mediating interactions with bacteria, fungi, and other protists. Function as an intraspecies signaling molecule. |

| Marine (Benthic) | Produced by some benthic diatom species. nih.gov | Impact on benthic invertebrate larval settlement and development. Role in sediment biogeochemistry. |

| Terrestrial | (2E,4Z,7Z)-decatrienoic acid found in Noni fruit (Morinda citrifolia). gforss.org | Confirmation of this compound presence. Function as a defense against herbivores/pathogens. Allelopathic effects on plants and soil microbes. |

Development of Advanced Analytical Platforms for Real-time and High-Throughput Detection

Current analytical methods for this compound primarily rely on chromatography coupled with mass spectrometry, such as GC-MS and UHPLC-MS. nih.govroscoff-culture-collection.org A significant advancement has been the development of a direct UHPLC-APCI-MS method that avoids chemical derivatization and allows for a high-throughput analysis with a run time of only five minutes. roscoff-culture-collection.orgresearchgate.net

While effective, these lab-based methods are not suitable for real-time, in-situ monitoring. A major future goal should be the development of portable biosensors for the instantaneous detection of this compound in the environment. Such platforms could be based on enzymes from the biosynthetic pathway or on highly specific monoclonal antibodies. These sensors would revolutionize the study of diatom bloom dynamics, allowing researchers to monitor the activation of chemical defenses in real-time as grazing events occur.

Another promising direction is the creation of cell-based, high-throughput screening (HTS) assays. By engineering a cell line to produce a fluorescent or colorimetric signal in response to the specific molecular activity of the decatrienal (e.g., activation of a specific signaling pathway), researchers could rapidly screen thousands of environmental samples or organismal extracts. This would accelerate the discovery of new natural sources of this compound and its structural analogues.

| Analytical Platform | Principle | Current Status | Future Development Goals |

| GC-MS | Gas Chromatography-Mass Spectrometry | Established method, often requires derivatization. nih.gov | Miniaturization for field deployment. |

| UHPLC-MS | Ultra-High-Performance Liquid Chromatography-Mass Spectrometry | Fast, direct method developed, enabling high-throughput. roscoff-culture-collection.orgresearchgate.net | Increased sensitivity for trace-level detection. |

| Biosensors | Biological recognition element (enzyme, antibody) coupled to a transducer. | Not yet developed. | Creation of antibody/enzyme-based sensors for real-time, in-situ environmental monitoring. |

| High-Throughput Screening (HTS) Assays | Cell-based or biochemical assays in microplate format. | Not yet developed. | Development of reporter cell lines for rapid screening of environmental samples and extracts. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.